5-Phenylmorpholin-2-one
Overview
Description
5-Phenylmorpholin-2-one is a chiral morpholinone derivative that has gained significant attention in recent years due to its potential therapeutic and industrial applications. This compound is characterized by a morpholine ring substituted with a phenyl group at the 5-position and a carbonyl group at the 2-position. It exists in both ® and (S) enantiomeric forms, each exhibiting distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-Phenylmorpholin-2-one involves the diastereocontrolled Strecker reaction. Iminium ions derived from (S)-5-Phenylmorpholin-2-one undergo diastereoselective Strecker reactions using copper(I) cyanide and anhydrous hydrochloric acid. The major adducts from this reaction can be degraded to D-α-amino acids .
Another method involves the oxidative imidation reactions. A mild and sustainable procedure for the functionalization of morpholin-2-ones by oxidative imidation reactions has been developed. This method uses copper(I) chloride as a catalyst in the presence of acetic acid and molecular oxygen as the sole oxidant, operating under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of commercially available protected amino acids or aryl amines as starting materials. These starting materials undergo various chemical transformations, including cyclization and functionalization, to yield the desired morpholinone derivative .
Chemical Reactions Analysis
Types of Reactions
5-Phenylmorpholin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various functionalized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, such as the Mannich reaction, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Copper(I) chloride and molecular oxygen are commonly used as reagents for oxidative imidation reactions.
Reduction: Various reducing agents, such as sodium borohydride, can be used for reduction reactions.
Substitution: The Mannich reaction involves the use of aldehydes and boronic acids as reagents.
Major Products Formed
Oxidation: Functionalized morpholinone derivatives.
Reduction: Reduced forms of this compound.
Substitution: Chiral iminium intermediates and their derivatives.
Scientific Research Applications
5-Phenylmorpholin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in various catalytic reactions and as an intermediate in the synthesis of chiral alcohols.
Biology: The compound exhibits biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the production of functionalized polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Phenylmorpholin-2-one involves its interaction with various molecular targets and pathways. For example, in the Strecker reaction, iminium ions derived from the compound undergo diastereoselective reactions to form D-α-amino acids . The compound’s biological activities are likely mediated through its interaction with specific enzymes and receptors, although the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
5-Phenylmorpholin-2-one can be compared with other similar compounds, such as:
This compound hydrochloride: This compound is a hydrochloride salt form of this compound and exhibits similar biological activities.
N-Phenyl morpholin-2-one: This compound is another morpholinone derivative with similar structural features and applications.
The uniqueness of this compound lies in its chiral nature and the specific biological activities exhibited by its enantiomers.
Properties
IUPAC Name |
5-phenylmorpholin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHFJFAHHKICH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575739 | |
Record name | 5-Phenylmorpholin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134872-85-8 | |
Record name | 5-Phenylmorpholin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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